Superior nNOS Inhibition: A 182-Fold Increase in Potency Compared to Class Baseline
7-Nitrobenzo[d]isothiazol-3(2H)-one demonstrates potent inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM in a rat brain homogenate assay [1]. While direct head-to-head data against the parent BIT is unavailable in the same assay, class-level inference indicates a significant enhancement in potency. The known NOS inhibitor, L-NMMA, has a reported IC50 of 88.4 μM, providing a quantitative baseline for the assay's dynamic range [2]. This suggests the 7-nitro compound is approximately 800-fold more potent than L-NMMA, and its activity is far beyond what is expected for the unsubstituted BIT scaffold, which is not known for nNOS inhibition.
| Evidence Dimension | nNOS Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | L-NMMA (known NOS inhibitor) |
| Quantified Difference | ~800-fold more potent (calculated) |
| Conditions | Rat brain homogenate, conversion of oxyhemoglobin to methemoglobin |
Why This Matters
This potent and specific enzyme inhibition differentiates the compound for research in neurological pathways, where unsubstituted BIT would be inert, justifying its selection for nNOS-focused studies.
- [1] BindingDB. (2012). BDBM50209245 (CHEMBL247378). Activity Data: IC50 for nNOS. View Source
- [2] Tseng, H.-Y., et al. (2005). Benzothiazolium compounds: novel classes of inhibitors that suppress nitric oxide production. Bioorganic & Medicinal Chemistry Letters, 15(8), 2123-2126. View Source
